molecular formula C15H12O4 B1308561 4-Formyl-2-methoxyphenyl benzoate CAS No. 790-16-9

4-Formyl-2-methoxyphenyl benzoate

Cat. No. B1308561
CAS RN: 790-16-9
M. Wt: 256.25 g/mol
InChI Key: QOIUOGAGPASFII-UHFFFAOYSA-N
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Description

“4-Formyl-2-methoxyphenyl benzoate” is a chemical compound with the molecular formula C15H12O4 . It has a molecular weight of 256.26 . The IUPAC name for this compound is 4-formyl-2-methoxyphenyl benzoate .


Molecular Structure Analysis

The SMILES string representation of “4-Formyl-2-methoxyphenyl benzoate” is COc1cc(C=O)ccc1OC(=O)c2ccccc2 . The InChI code for this compound is 1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Formyl-2-methoxyphenyl benzoate” include its molecular weight (256.26), molecular formula (C15H12O4), and its structure represented by the SMILES string (COc1cc(C=O)ccc1OC(=O)c2ccccc2) and InChI code (1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3) .

Scientific Research Applications

Summary of the Application

4-Formyl-2-methoxyphenyl benzoate has been studied as a potential inhibitor of the COX-1 enzyme, which is involved in the production of prostacyclin by systemic arteries . Inhibiting the COX-1 enzyme can prevent platelet reactivity mediated by prostacyclin .

Methods of Application

This research employed a molecular docking analysis using various software tools .

Results or Outcomes

The 4-formyl-2-methoxyphenyl benzoate compound had the lowest binding energy in COX-1 inhibition with a value of -7.70 Å . All vanillin derivatives show good intestinal absorption, and the predicted toxicity indicated that they were non-hepatotoxic .

2. Application in Material Science

Summary of the Application

While the specific use of 4-Formyl-2-methoxyphenyl benzoate is not mentioned, similar compounds have been used in the development of flame retardant epoxy systems .

Methods of Application

The exact methods of application are not specified in the source .

Results or Outcomes

The results of the FR tests showed that the epoxy films cured with the novel amine were able to achieve flame retardancy with an LOI value of 35% and a UL-94 rating of V-0 . The TGA analysis showed that the residue of the flame retardant epoxy systems was almost double that of the epoxy resin cured with the petroleum-based amine .

3. Application in Flame Retardant Epoxy Resin System

Summary of the Application

A phosphorous containing primary amine-based curing agent, 4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl(4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl) phenylphosphonate (VDTS2), was successfully synthesized . This compound is similar to 4-Formyl-2-methoxyphenyl benzoate and was used in the development of flame retardant epoxy resin systems .

Methods of Application

The chemical structure of the intermediate and the curing agent was characterized by Fourier transform infrared (FTIR) and nuclear magnetic resonance spectroscopy . An epoxy resin was then cured with the phosphorous-based curing agent used in different ratios and with a petroleum-based curing agent .

Results or Outcomes

The results of the flame-retardant (FR) tests showed that the epoxy films cured with the novel amine VDTS2 were able to achieve flame retardancy with an LOI value of 35% and a UL-94 rating of V-0 . The TGA analysis showed that the residue of the flame retardant epoxy systems was almost double that of the epoxy resin cured with the petroleum-based amine .

3. Application in Synthesis of Important Compounds

Summary of the Application

While not specifically about 4-Formyl-2-methoxyphenyl benzoate, similar compounds such as Methyl-2-formyl benzoate have been used as a starting material in the synthesis of several important compounds, including biisoquinoline tetradentate ligands, spiro and fused heterocycles, and isoquinoline .

Methods of Application

The exact methods of application are not specified in the source .

Results or Outcomes

The results or outcomes of these syntheses are not specified in the source .

4. General Research Applications

Summary of the Application

4-Formyl-2-methoxyphenyl benzoate is provided by chemical suppliers such as Sigma-Aldrich for use in various areas of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Methods of Application

The methods of application would depend on the specific research context .

Results or Outcomes

The results or outcomes would also depend on the specific research context .

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIUOGAGPASFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402010
Record name 4-formyl-2-methoxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl benzoate

CAS RN

790-16-9
Record name 4-formyl-2-methoxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Ekowati, NW Diyah, BA Tejo… - Journal of public health in …, 2023 - ncbi.nlm.nih.gov
… The 4-formyl-2-methoxyphenyl benzoate compound had the lowest binding energy in COX-1 inhibition with a value of -7.70 Å. All vanillin derivatives show good intestinal absorption, …
Number of citations: 2 www.ncbi.nlm.nih.gov
SM Eldaly, DS Zakaria, NH Metwally - 2023 - researchsquare.com
… represents the synthesis of a series of substituted thiazolidinones incorporating a benzoate moiety, starting from 4formylphenyl benzoate 1a and 4-formyl-2-methoxyphenyl benzoate 1b. …
Number of citations: 2 www.researchsquare.com
S Magdy Eldaly, D Salama Zakaria… - Chemistry & …, 2023 - Wiley Online Library
… Thiosemicarbazide reacted with each of 4-formylphenyl benzoate 1 a and 4-formyl-2-methoxyphenyl benzoate 1 b in ethanol containing catalytic amounts of glacial acetic acid afforded …
Number of citations: 3 onlinelibrary.wiley.com
NH Metwally, MA Badawy, DS Okpy - Synthetic Communications, 2018 - Taylor & Francis
… -2-thiazolidinones 3a–c, were synthesized via Knöevenagel condensation of 3-phenyl-4-thioxo-2-thiazolidinone with 4-formylphenyl benzoate 2a, 4-formyl-2-methoxyphenyl benzoate …
Number of citations: 13 www.tandfonline.com
EA Dikusar, NG Kozlov - Russian journal of organic …, 2005 - search.ebscohost.com
Reactions of vanillin and vanillal with aromatic and functionally substituted aliphatic carboxylic acid chlorides in the presence of pyridine afforded the corresponding previously unknown …
Number of citations: 24 search.ebscohost.com
E Çınar, E Başaran, Ö Erdoğan… - Journal of the …, 2021 - Wiley Online Library
In this study, some pyrazolone‐based Schiff base derivatives 2a‐e (except 2a) were synthesized for the first time and structurally illuminated by some spectroscopic techniques ( 1 H, 13 …
Number of citations: 16 onlinelibrary.wiley.com
E ÇINAR, E BAŞARAN, Ö ERDOĞAN, R ÇAKMAK… - 2021 - researchsquare.com
Drugs with sufficient efficacy for use in the therapy of Alzheimer and other diseases caused by oxidative stress have not yet been produced until today despite the great efforts. Therefore…
Number of citations: 1 www.researchsquare.com
AA Andrianova, T DiProspero, C Geib… - Journal of The …, 2018 - ACS Publications
The capability to characterize lignin, lignocellulose, and their degradation products is essential for the development of new renewable feedstocks. Electrospray ionization high-…
Number of citations: 23 pubs.acs.org
JE Schumaker - 2017 - search.proquest.com
The focus of this thesis is on the structural characterization of lignin, a complex phenol-based heteropolymer. In the first part of the study, functionalization of lignin and its known …
Number of citations: 3 search.proquest.com
A Kubotava, AA Andrionava, T DiProspero, C Geib… - core.ac.uk
Capability to characterize lignin, lignocellulose, and their degradation products is essential for development of new renewable feedstocks. Electrospray ionization high-resolution time-…
Number of citations: 0 core.ac.uk

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